![molecular formula C14H7NO4 B1630840 1-Nitroanthraquinone CAS No. 82-34-8](/img/structure/B1630840.png)
1-Nitroanthraquinone
Overview
Description
1-Nitroanthraquinone is a chemical compound with the molecular formula C14H7NO4 . It is also known by other names such as 1-nitroanthracene-9,10-dione and 1-Nitro-anthraquinone .
Synthesis Analysis
1-Nitroanthraquinone can be synthesized from 2-ethylanthraquinone through nitration and treating with oleum . A novel and efficient method for the selective mono nitration of anthraquinone has been developed. This method uses a mixture of fuming nitric acid, sulfuric acid, and phosphoric acid in carbon tetrachloride .
Molecular Structure Analysis
The molecular weight of 1-Nitroanthraquinone is 253.21 g/mol . The IUPAC name for this compound is 1-nitroanthracene-9,10-dione . The InChIKey for 1-Nitroanthraquinone is YCANAXVBJKNANM-UHFFFAOYSA-N .
Chemical Reactions Analysis
1-Nitroanthraquinone can be used in the preparation of 1-aminoanthraquinone through the ammonolysis process . This process involves the reaction of 1-nitroanthraquinone with ammonia at high temperatures .
Physical And Chemical Properties Analysis
1-Nitroanthraquinone appears as yellow needles when formed from AcOH and as yellow plates by sublimation . It is soluble in EtOH and Et2O, slightly soluble in EtOAc, benzene, and CHCl3, and insoluble in water .
Scientific Research Applications
Synthesis of 1-Aminoanthraquinone
1-Nitroanthraquinone is used in the synthesis of 1-aminoanthraquinone, which is an important intermediate in the production of anthraquinone dyes . This synthesis is achieved through the ammonolysis of 1-nitroanthraquinone at high temperatures .
Production of Anthraquinone Dyes
1-Aminoanthraquinone, synthesized from 1-nitroanthraquinone, is extensively utilized in the preparation of diverse anthraquinone dyes . Anthraquinone dyes are the second most important type of dyes after azo dyes .
Continuous-Flow Method
The continuous-flow method is employed to synthesize 1-aminoanthraquinone safely and efficiently through the ammonolysis of 1-nitroanthraquinone at high temperatures . This method allows for the exploration of various conditions such as reaction temperature, residence time, molar ratio of ammonia to 1-nitroanthraquinone, and water content .
Hydrogenation Process
1-Nitroanthraquinone can be hydrogenated to 1-aminoanthraquinone with gaseous H2 catalyzed by copper nanoparticles . This process is considered green and environmentally friendly .
Production of Photo-Supercapacitors
1-Aminoanthraquinone, which can be synthesized from 1-nitroanthraquinone, can be used as a functional component in photo-supercapacitors .
Production of Electrocatalysts
1-Aminoanthraquinone, derived from 1-nitroanthraquinone, can also be used in the production of electrocatalysts .
Production of Electrochemical Sensors
1-Aminoanthraquinone, synthesized from 1-nitroanthraquinone, can be used in the production of electrochemical sensors .
Environmental Impact
The reduction of 1-nitroanthraquinone to 1-aminoanthraquinone using sodium sulfide is a commonly used technique in China. However, the resultant organic-containing sodium sulfite aqueous solution causes serious pollution . Therefore, research is being conducted to find more environmentally friendly methods for this process .
Safety and Hazards
Mechanism of Action
Target of Action
1-Nitroanthraquinone is a derivative of anthraquinones, a class of naturally occurring phenolic compounds Anthraquinone-based compounds, including 1-nitroanthraquinone, are known to inhibit cancer progression by targeting essential cellular proteins .
Mode of Action
It is known that anthraquinone-based compounds interact with their targets, leading to changes that inhibit cancer progression
Biochemical Pathways
For instance, a type II polyketide synthase is responsible for anthraquinone biosynthesis in certain bacteria
Result of Action
Anthraquinone-based compounds are known to inhibit cancer progression
Action Environment
Researchers have made efforts in the environmentally friendly reduction of 1-nitroanthraquinone to 1-aminoanthraquinone . This suggests that environmental factors may play a role in the chemical reactions involving 1-Nitroanthraquinone.
properties
IUPAC Name |
1-nitroanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7NO4/c16-13-8-4-1-2-5-9(8)14(17)12-10(13)6-3-7-11(12)15(18)19/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCANAXVBJKNANM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052569 | |
Record name | 1-Nitroanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Nitroanthraquinone | |
CAS RN |
82-34-8 | |
Record name | 1-Nitroanthraquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Nitroanthraquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082348 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-NITROANTHRAQUINONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12125 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9,10-Anthracenedione, 1-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Nitroanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-nitroanthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.285 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-Nitroanthraquinone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE4B3RL7PK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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